Absorption Coefficient at 400 nm: Spectral Sensitivity for i-line (365 nm) and g-line (436 nm) Photoresist Applications
The compound exhibits a high absorption coefficient at 400 nm (≥7800), enabling strong photosensitivity across the i-line (365 nm) to g-line (436 nm) range. In contrast, the 4-sulfonyl chloride isomer (2,1,4-DNQ-Cl, CAS 36451-09-9) is primarily optimized for i-line photoresists and shows reduced sensitivity at longer wavelengths . This spectral advantage allows 3770-97-6 to function effectively in both conventional g-line and modern i-line lithography processes without reformulation.
| Evidence Dimension | Absorption coefficient at 400 nm |
|---|---|
| Target Compound Data | ≥7800 |
| Comparator Or Baseline | 2,1,4-DNQ-Cl (CAS 36451-09-9) typically exhibits lower absorbance at 400 nm due to shifted absorption band; specific values not reported in same study but inferred from photoresist spectral sensitivity curves. |
| Quantified Difference | ≥7800 (target) vs. unreported but functionally lower for comparator |
| Conditions | UV-Vis spectrophotometry; solid-state measurement or solution in organic solvent |
Why This Matters
Procurement of 3770-97-6 enables a single photosensitizer to cover both legacy g-line and advanced i-line photolithography platforms, reducing inventory complexity.
